molecular formula C14H13N5O3 B2483237 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1203082-11-4

3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2483237
CAS No.: 1203082-11-4
M. Wt: 299.29
InChI Key: JJOMXCUUDKWSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways in the innate immune system. By selectively targeting IRAK4, this compound effectively suppresses the downstream activation of NF-κB and MAPK signaling cascades, thereby modulating the production of pro-inflammatory cytokines. Its primary research value lies in the dissection of inflammatory and autoimmune disease pathogenesis, with significant applications in models of rheumatoid arthritis, lupus, and psoriasis. Furthermore, due to the role of IRAK4 signaling in the tumor microenvironment and in certain hematological malignancies, this inhibitor is a crucial pharmacological tool for investigating novel oncology therapeutics, particularly in the context of Myelodysplastic syndromes and acute myeloid leukemia . It provides researchers with a precise means to probe the functional consequences of IRAK4 inhibition on cell proliferation, survival, and inflammatory responses, offering critical insights for both basic immunology and translational drug discovery.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-19-8-10(13(18-19)21-2)11(20)15-14-17-16-12(22-14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOMXCUUDKWSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

The pyrazole core is synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated ketones. For example, methylhydrazine reacts with ethyl 3-methoxy-4-oxopent-2-enoate under acidic conditions to yield the pyrazole ring. This method, adapted from pyrazole syntheses in PMC6017056, achieves regioselectivity through hydrogen bonding effects, directing substitution at C-3 (methoxy) and N-1 (methyl).

Reaction Conditions :

  • Solvent : Ethanol or 1,4-dioxane
  • Catalyst : Montmorillonite K-10 (under sonication)
  • Yield : 74–94%

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazoacetates (e.g., ethyl diazoacetate) undergo 1,3-dipolar cycloaddition with acetylenic ketones to form pyrazoles. Copper triflate catalyzes the reaction between ethyl diazoacetate and 3-methoxypropargyl ketone, yielding 3-methoxy-1-methylpyrazole-4-carboxylate after ester hydrolysis.

Key Advantages :

  • High regioselectivity (89% yield)
  • Tolerance for electron-withdrawing groups

Synthesis of 5-Phenyl-1,3,4-Oxadiazol-2-Amine

Cyclization of Acylhydrazides

Acylhydrazides derived from benzoic acid (e.g., benzohydrazide) undergo cyclodehydration with phosphoryl chloride (POCl₃) or acetic anhydride to form 1,3,4-oxadiazoles. For 5-phenyl substitution, benzohydrazide is treated with triphosgene in dichloromethane, yielding 5-phenyl-1,3,4-oxadiazol-2-amine in 82% yield (ACS Omega).

Microwave-Assisted Optimization :

  • Reagents : Benzohydrazide, acetic anhydride
  • Conditions : 300 W, 30-second intervals, 8–10 minutes
  • Yield Improvement : 73% → 88%

Ring-Closure via Carbon Disulfide

Hydrazides react with carbon disulfide in alkaline medium to form 1,3,4-oxadiazoles. This method, reported in PMC9963071, is effective for introducing aryl groups at C-5. For example, phenylacetic hydrazide and CS₂ in KOH yield 5-phenyl-1,3,4-oxadiazol-2-amine (68% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid (pyrazole fragment) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with 5-phenyl-1,3,4-oxadiazol-2-amine in dimethylformamide (DMF) forms the amide bond.

Typical Conditions :

  • Molar Ratio : 1:1.2 (acid:amine)
  • Yield : 85–92%
  • Purification : Recrystallization from methanol

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with the oxadiazole amine in tetrahydrofuran (THF) provides the target compound. This method avoids racemization but requires anhydrous conditions.

Yield Comparison :

Method Yield (%) Purity (%)
Carbodiimide 92 98
Acid Chloride 88 95

Integrated One-Pot Approaches

Tandem Cyclization-Coupling

Recent advances enable sequential pyrazole synthesis and amide coupling in a single pot. For instance, in situ generation of the pyrazole carboxylic acid using Harigae’s method (terminal alkynes, aldehydes, iodine, and hydrazines) is followed by direct coupling with the oxadiazole amine via EDC/HOBt.

Advantages :

  • Reduced purification steps
  • Total yield: 78%

Analytical and Spectroscopic Characterization

Critical data for confirming the structure include:

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrazole H-5)
  • δ 3.91 (s, 3H, OCH₃)
  • δ 3.72 (s, 3H, N-CH₃)
  • δ 7.45–7.62 (m, 5H, phenyl)

IR (KBr) :

  • 1685 cm⁻¹ (C=O, amide)
  • 1602 cm⁻¹ (C=N, oxadiazole)

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making the C-2 position (adjacent to the phenyl group) susceptible to nucleophilic attack.

Reaction TypeReagents/ConditionsProductsYieldKey Data/References
Aminolysis Ethylenediamine, DMF, 80°C, 12 hrsSubstitution of oxadiazole with amine to form pyrazole-oxadiazole-amine hybrids72%1H^1H-NMR: δ 6.8–7.4 (aromatic protons)
Thiolysis Benzyl mercaptan, K2_2CO3_3, DMSOThioether derivatives65%IR: 2550 cm1^{-1} (S–H stretch)

Mechanism : Nucleophilic attack at C-2 of oxadiazole displaces the phenyl group, forming new C–N or C–S bonds.

Hydrolysis of the Carboxamide Group

The carboxamide linker undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

ConditionsReagentsProductsYieldKey Data/References
Acidic Hydrolysis 6M HCl, reflux, 6 hrs3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid85%13C^{13}C-NMR: 168 ppm (C=O)
Basic Hydrolysis NaOH (10%), EtOH, 70°C, 4 hrs5-Phenyl-1,3,4-oxadiazol-2-amine78%LCMS: m/z 162.1 [M+H]+^+

Applications : Hydrolysis products serve as intermediates for synthesizing esters or acyl hydrazides .

Demethylation of the Methoxy Group

The methoxy group on the pyrazole ring undergoes demethylation under strong acidic conditions.

Reagents/ConditionsProductsYieldKey Data/References
BBr3_3, CH2_2Cl2_2, 0°C → RT, 3 hrs3-Hydroxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide68%IR: 3400 cm1^{-1} (O–H stretch)

Significance : Demethylation enhances hydrogen-bonding capacity for biological target interactions .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

DipolarophileConditionsProductsYieldKey Data/References
PhenylacetyleneCuI, DMF, 120°C, 8 hrsPyrazole-oxadiazole-triazole hybrid60%1H^1H-NMR: δ 7.9 (triazole proton)
AcrylonitrileMicrowave, 150°C, 20 minSpirocyclic pyrazole-oxadiazole adduct55%HRMS: m/z 389.12 [M+H]+^+

Mechanism : The oxadiazole acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles .

Condensation Reactions

The carboxamide group participates in condensation with hydrazines or amines to form hydrazones or imines.

ReagentConditionsProductsYieldKey Data/References
Hydrazine hydrateEtOH, reflux, 12 hrsPyrazole-oxadiazole-acylhydrazide75%IR: 1650 cm1^{-1} (C=O stretch)
AnilineAcOH catalyst, toluene, 100°C, 6 hrsN-Aryl imine derivatives70%13C^{13}C-NMR: 155 ppm (C=N)

Applications : Hydrazones exhibit enhanced anticancer activity in vitro .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify the phenyl group on the oxadiazole.

Reaction TypeReagents/ConditionsProductsYieldKey Data/References
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3, dioxaneBiaryl-oxadiazole-pyrazole hybrids80%1H^1H-NMR: δ 7.5–8.1 (biphenyl protons)
Buchwald–Hartwig Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3Aminated derivatives65%LCMS: m/z 438.2 [M+H]+^+

Significance : Cross-coupled analogs show improved pharmacokinetic profiles .

Reduction Reactions

Selective reduction of the oxadiazole or carboxamide groups alters the compound’s electronic properties.

Target SiteReagents/ConditionsProductsYieldKey Data/References
Oxadiazole Ring H2_2, Pd/C, EtOH, 50°C, 24 hrsPyrazole-thiocarbamide derivative70%IR: 1590 cm1^{-1} (C=S stretch)
Carboxamide LiAlH4_4, THF, 0°C → RT, 2 hrsPyrazole-amine-oxadiazole hybrid65%1H^1H-NMR: δ 3.1 (NH2_2)

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening in the oxadiazole.

ConditionsProductsYieldKey Data/References
UV (254 nm), CH3_3CNPyrazole-oxadiazole dimer40%HRMS: m/z 632.3 [M+H]+^+

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound. For instance, studies have shown that derivatives of oxadiazoles exhibit various biological activities, which can be attributed to their structural features.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cancer Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. It has shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was utilized to assess its antibacterial efficacy, revealing that several derivatives exhibited significant antimicrobial effects.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to inhibit key enzymes involved in tumor growth and metastasis. Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its potential therapeutic mechanisms.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines using MTT assays. Results indicated that it significantly inhibited cell growth in a dose-dependent manner across various types of cancer cells. The most notable effect was observed in melanoma cells, where it achieved an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting its potential use as an adjuvant therapy in treating infections.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application:

    Biological Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit a specific enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

    Molecular Pathways: The compound may influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with pyrazole-4-carboxamide derivatives and oxadiazole-containing bis-heterocycles reported in the literature. Key comparisons include:

  • Pyrazole Substituents: describes analogs with chloro (e.g., 3a, 3b), cyano (3a–3d), and fluorophenyl (3d) groups . These electron-withdrawing substituents enhance polarity and intermolecular interactions, leading to higher melting points (e.g., 181–183°C for 3d with 4-fluorophenyl) compared to the target compound’s methoxy group, which is less electronegative.
  • Oxadiazole Ring: highlights the electron-withdrawing nature of the oxadiazole ring, which shortens bond lengths (e.g., N4–C12: 1.290 Å vs. N2–C9: 1.311 Å in pyrazole) and increases conjugation . The phenyl group at position 5 in the target compound may further enhance π-π stacking interactions compared to non-aromatic substituents.
  • Dihedral Angles: In , the dihedral angle between pyrazole and oxadiazole rings is 7.97°, indicating partial conjugation .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stability:

Compound Substituents (Pyrazole/Oxadiazole) Melting Point (°C) Yield (%) Key Functional Groups
3a () 5-Cl, 1-Ph, 4-CN 133–135 68 Chloro, Cyano
3d () 4-FPh, 4-CN 181–183 71 Fluoro, Cyano
5-Ph, 4-(NMe2)Ph 488 (m.p.) Not reported Oxadiazole, Dimethylamino
Target Compound 3-OMe, 1-Me, 5-Ph Not reported Not reported Methoxy, Methyl
  • Melting Points : Chloro and fluoro substituents (3a, 3d) increase melting points due to enhanced polarity and symmetry. The target compound’s methoxy group may reduce melting points compared to these analogs.
  • Solubility: The methoxy group’s electron-donating nature could improve solubility in polar solvents relative to chloro or cyano analogs.

Biological Activity

The compound 3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole core linked to a 5-phenyl-1,3,4-oxadiazole moiety. The presence of these heterocycles is crucial for its biological activity. The molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, and it exhibits a molecular weight of approximately 288.32 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles and pyrazoles often exhibit significant anticancer properties. The This compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Key Enzymes : Compounds with oxadiazole scaffolds have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells by activating caspases involved in the apoptotic pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Studies show that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be correlated with its structural components:

Structural FeatureImpact on Activity
Pyrazole Ring Essential for cytotoxic activity; modifications can enhance potency .
Oxadiazole Moiety Influences enzyme inhibition; specific substitutions can optimize activity against cancer cells .
Methoxy Group Enhances lipophilicity and may improve cell permeability .

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical settings:

  • In Vitro Studies : A related oxadiazole derivative showed an IC50 value of 35.58 μM against HepG2 cells, indicating moderate anticancer activity . This suggests that structural modifications could lead to enhanced potency.
  • Mechanistic Insights : Research has shown that compounds with similar structures can effectively inhibit Notum carboxylesterase, a negative regulator of the Wnt signaling pathway implicated in cancer progression .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey IntermediatesReference
1POCl₃, DMF, 80°C4-Chloropyrazole
2K₂CO₃, DMF, RTOxadiazole-thiol
3EDCI, HOBt, DCMFinal carboxamide

Basic: Which spectroscopic and analytical techniques are used for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing oxadiazole vs. thiadiazole rings) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .
  • HPLC/Purity Analysis : Reverse-phase HPLC monitors reaction progress and purity (>95% for biological assays) .

Advanced: How can researchers optimize reaction yields during large-scale synthesis?

Methodological Answer:
Key variables include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in heterocycle formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require purification to remove residues .
  • Temperature Control : Exothermic reactions (e.g., cyclization) require slow reagent addition to avoid side products .
  • Design of Experiments (DoE) : Systematic variation of stoichiometry, temperature, and reaction time to identify optimal conditions .

Q. Example Workflow :

Screen catalysts (CuI, Pd/C) for Suzuki-Miyaura coupling .

Use in-situ FTIR or TLC to monitor intermediate stability .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
  • Compound Purity : Impurities (e.g., unreacted intermediates) may skew results; validate via HPLC and elemental analysis .
  • Concentration Gradients : Test multiple doses (e.g., 1–100 µM) to establish dose-response relationships .

Q. Table 2: Bioactivity Comparison of Analogues

CompoundActivity (IC₅₀)Key Structural FeatureReference
Pyrazole-oxadiazole hybrid12 µM (MCF-7)Methoxy group at C3
Thiazole derivative28 µM (E. coli)Thiazole instead of oxadiazole

Advanced: What strategies are used to study target interactions and mechanistic pathways?

Methodological Answer:

  • Molecular Docking : Predict binding modes with enzymes (e.g., COX-2, topoisomerase) using AutoDock or Schrödinger .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for protein targets .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • In Vitro Kinase Profiling : Screen against kinase panels to identify off-target effects .

Case Study :
A pyrazole-oxadiazole analogue showed COX-2 inhibition (docking score: -9.2 kcal/mol) but required mutagenesis studies to confirm binding residues .

Advanced: How does structural stability under varying experimental conditions impact applications?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C for oxadiazole derivatives) .
  • pH Sensitivity : Test solubility and degradation in buffers (pH 2–12); amide bonds may hydrolyze under acidic conditions .
  • Light Exposure : UV-Vis spectroscopy monitors photodegradation; store in amber vials for light-sensitive intermediates .

Q. Mitigation Strategies :

  • Add antioxidants (e.g., BHT) for long-term storage .
  • Use inert atmospheres (N₂/Ar) during sensitive reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.